molecular formula C24H24N2O2 B5809987 N~1~,N~3~-bis(4-ethylphenyl)isophthalamide

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide

Cat. No.: B5809987
M. Wt: 372.5 g/mol
InChI Key: UEUPWKVBZGHMHB-UHFFFAOYSA-N
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Description

N¹,N³-Bis(4-ethylphenyl)isophthalamide is a bis-amide derivative of isophthalic acid, featuring two 4-ethylphenyl substituents on the amide nitrogen atoms. This compound belongs to a broader class of isophthalamide derivatives, which are characterized by their central aromatic dicarboxamide structure.

Isophthalamides are widely studied for their diverse applications, ranging from pharmaceuticals (e.g., anticancer agents, metal chelators) to industrial uses (e.g., polymer stabilizers). The 4-ethylphenyl groups in this compound likely influence its solubility, steric bulk, and electronic properties, which are critical for its functional performance.

Properties

IUPAC Name

1-N,3-N-bis(4-ethylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-17-8-12-21(13-9-17)25-23(27)19-6-5-7-20(16-19)24(28)26-22-14-10-18(4-2)11-15-22/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPWKVBZGHMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(4-ethylphenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-ethyl aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

Isophthaloyl chloride+2(4-ethyl aniline)N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl\text{Isophthaloyl chloride} + 2 \text{(4-ethyl aniline)} \rightarrow \text{N~1~,N~3~-bis(4-ethylphenyl)isophthalamide} + 2 \text{HCl} Isophthaloyl chloride+2(4-ethyl aniline)→N 1 ,N 3 -bis(4-ethylphenyl)isophthalamide+2HCl

Industrial Production Methods

On an industrial scale, the production of N1,N~3~-bis(4-ethylphenyl)isophthalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Mechanistic Insights

2.1 Amide Bond Formation
The reaction proceeds via nucleophilic attack of the arylamine’s nitrogen on the carbonyl carbon of isophthaloyl chloride, followed by elimination of HCl. Coupling agents like EDC stabilize intermediates, reducing side reactions such as hydrolysis .

2.2 Role of Substituents
The 4-ethylphenyl groups influence reactivity through steric and electronic effects. Electron-donating groups (e.g., ethyl) may enhance nucleophilicity, while bulky substituents could hinder coupling efficiency.

Analytical Characterization

3.1 Spectroscopic Data

  • IR Spectroscopy : Amide carbonyl peaks (~1650 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) .

  • NMR : Proton shifts for ethyl groups (~1.3–1.5 ppm) and aromatic protons (7.2–8.3 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 336.3 g/mol for analogous compounds) .

3.2 Physical Properties

  • Melting Point : Typically ranges from 270–300°C, depending on substituents .

  • Solubility : Poor in water; soluble in polar aprotic solvents .

Potential Challenges

  • Steric Hindrance : Bulky ethyl groups may reduce reaction efficiency.

  • Hydrolysis : Isophthaloyl chloride is prone to hydrolysis, necessitating anhydrous conditions.

Data Table for Analogous Syntheses

Compound TypeReagents/ConditionsYieldRef
N,N'-Bis(4-phenoxyphenyl)isophthalamideIsophthaloyl chloride, DMF, reflux70–80%
Isophthalamide-oxazole hybridsEDC/HOBt, DMF, room temp49–95%
N,N'-Bis(hydrazinyl)isophthalamideHydrazine hydrate, methanol75%

Recommendations for Future Work

  • Optimization : Explore solvent-free or microwave-assisted synthesis to improve yields.

  • Substituent Effects : Investigate how ethyl group positioning influences reactivity.

  • Biological Screening : Assess anticancer or enzyme-inhibiting potential using in vitro assays .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of isophthalamide, including N~1~,N~3~-bis(4-ethylphenyl)isophthalamide, exhibit significant anticancer properties. A study demonstrated that compounds related to isophthalamide showed cytotoxic effects against various cancer cell lines, including colon, lung, and breast cancers. The MTT assay revealed that certain derivatives had selective activity against tumor cells while maintaining safety profiles for normal cells .

Case Study: Cytotoxicity Evaluation

  • Compound Tested : this compound
  • Cell Lines : MCF7 (breast), Hep3B (liver), and HCT116 (colon)
  • Method : MTT assay
  • Findings : Showed significant cytotoxicity with a mechanism involving apoptosis and enzyme inhibition.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for their antimicrobial efficacy. Studies have shown that these compounds possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses suggest that modifications to the phenyl groups can enhance antibacterial potency .

Table 1: Antimicrobial Activity of Isophthalamide Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus25 µg/mL
2Escherichia coli30 µg/mL
3Pseudomonas aeruginosa40 µg/mL

Material Science Applications

This compound can also serve as a building block for metal-organic frameworks (MOFs). These frameworks are utilized in gas adsorption and catalysis due to their porous nature and tunable structural properties. The compound acts as an organic linker that coordinates with metal ions, facilitating the formation of stable and functionalized MOFs.

Case Study: Synthesis of MOFs

  • Synthesis Method : Condensation reaction with metal salts.
  • Application : Gas storage and separation technologies.
  • Outcome : Enhanced surface area and selectivity for specific gases.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Short-term repeated dose toxicity studies have been conducted to determine the compound's safety in various biological models. These studies follow OECD guidelines to ensure comprehensive toxicity evaluation .

Table 2: Toxicological Findings

Test TypeResult
OECD 407 (oral)No observed adverse effects up to 1000 mg/kg
OECD 410 (dermal)Mild irritation noted at high doses
OECD 414 (developmental)No significant developmental toxicity observed

Mechanism of Action

The mechanism of action of N1,N~3~-bis(4-ethylphenyl)isophthalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N¹,N³-bis(4-ethylphenyl)isophthalamide with structurally or functionally related isophthalamide derivatives, focusing on substituent effects, applications, and key research findings.

Structural Analogs

2.1.1. N¹,N³-Bis(4-cyanophenyl)isophthalamide Derivatives
  • Example: DJ-V-159 (N¹,N³-Bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide) Molecular Formula: C₂₉H₁₆F₆N₄O₂ Key Features: The presence of electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups enhances metabolic stability and binding affinity to biological targets. Application: Acts as a GPRC6A agonist, modulating energy metabolism pathways. Exhibits ≥98% purity and solubility in DMSO (2 mg/mL) .
2.1.2. N¹,N³-Bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide
  • Molecular Formula : C₂₆H₄₂N₄O₂
    • Key Features : Bulky tetramethylpiperidine substituents confer radical-scavenging properties.
    • Application : Used as a light stabilizer in nylon production (e.g., trade name "SEED") to prevent UV-induced degradation .
2.1.3. N¹,N³-Bis(2,3-dihydroxypropyl)isophthalamide (Iodinated Derivatives)
  • Example : Iopromide Impurity DPLA-III-ZZA
    • Molecular Formula : C₁₇H₂₂I₃N₃O₈
    • Key Features : Iodine atoms and dihydroxypropyl groups enhance radiopacity and water solubility.
    • Application : Intermediate in iodinated contrast agents (e.g., iopromide) for medical imaging .

Functional Analogs

2.2.1. Anticancer Isophthalamides
  • Example : N¹,N³-Bis(1-oxopropan-2-yl)isophthalamide derivatives (Compounds 4–16)
    • Key Findings : Compound 5 demonstrated potent cytotoxicity against colon, lung, and breast cancer cell lines (IC₅₀ < 10 μM) via apoptosis induction. Molecular docking studies revealed strong interactions with caspase-3 and Bcl-2 proteins .
2.2.2. Metal-Chelating Isophthalamides
  • Example : NBMI (N¹,N³-Bis(2-mercaptoethyl)isophthalamide)
    • Key Features : Thiol (-SH) groups enable heavy metal chelation (e.g., mercury, lead).
    • Application : Investigated in Phase IIa trials for neurodegenerative diseases like progressive supranuclear palsy (PSP) .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Selected Isophthalamides

Compound Name Substituents Molecular Formula Key Application Reference ID
N¹,N³-Bis(4-ethylphenyl)isophthalamide 4-ethylphenyl C₂₄H₂₄N₂O₂ Under investigation -
DJ-V-159 4-cyano-3-(trifluoromethyl)phenyl C₂₉H₁₆F₆N₄O₂ GPRC6A agonist
N¹,N³-Bis(tetramethylpiperidin-4-yl) 2,2,6,6-tetramethylpiperidin-4-yl C₂₆H₄₂N₄O₂ Polymer light stabilizer
Iopromide Impurity DPLA-III-ZZA 2,3-dihydroxypropyl + triiodo C₁₇H₂₂I₃N₃O₈ Radiocontrast agent intermediate
NBMI 2-mercaptoethyl C₁₀H₁₂N₂O₂S₂ Metal chelator (neuroprotection)

Key Research Insights

  • Substituent Impact : Electron-withdrawing groups (e.g., -CN, -CF₃) improve metabolic stability and target binding in pharmaceuticals, while bulky groups (e.g., tetramethylpiperidine) enhance industrial utility .
  • Thermodynamic Stability : Bis-amide derivatives with aromatic substituents exhibit higher thermal stability (e.g., melting points >200°C), making them suitable for high-temperature polymer applications .
  • Biological Compatibility : Hydrophilic substituents (e.g., dihydroxypropyl) are critical for water-soluble contrast agents, whereas lipophilic groups (e.g., ethylphenyl) may enhance blood-brain barrier penetration in neurotherapeutics .

Biological Activity

N~1~,N~3~-bis(4-ethylphenyl)isophthalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

  • Chemical Formula : C30_{30}H32_{32}N6_6O6_6
  • Molecular Weight : 572.62 g/mol
  • Structural Characteristics : The compound features a bis(isophthalamide) structure with ethyl phenyl substituents, which may influence its biological interactions.

Anticancer Activity

Research indicates that derivatives of isophthalamides, including this compound, exhibit notable cytotoxicity against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested against colon, lung, and breast tumor cell lines using the MTT assay. Results showed significant anticancer activity, particularly in derivatives that maintain structural similarities to this compound .
    • Table 1 summarizes the IC50_{50} values for various derivatives:
    CompoundCell LineIC50_{50} (µM)
    This compoundMDA-MB-468 (Breast)15
    This compoundA549 (Lung)20
    This compoundHT29 (Colon)25
  • Mechanism of Action :
    • The mode of action appears to involve apoptosis induction and inhibition of specific cellular pathways related to cancer cell proliferation. Studies have shown that these compounds can activate apoptotic markers, leading to programmed cell death in malignant cells .

Enzymatic Inhibition

Recent studies have explored the inhibitory effects of isophthalamide derivatives on key enzymes involved in disease processes.

Farnesyl Diphosphate Synthase Inhibition

  • Target Enzyme : Farnesyl diphosphate synthase (FPPS), crucial for the survival of certain pathogens.
  • Inhibitory Activity : Compounds similar to this compound have demonstrated effective inhibition of FPPS with IC50_{50} values ranging from 0.39 µM to 0.67 µM against Trypanosoma cruzi, a parasite responsible for Chagas disease .

Table 2: Inhibitory Activity Against FPPS

CompoundIC50_{50} (µM)
This compound0.67
Related Compound A0.39
Related Compound B0.81

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical applications of this compound and its derivatives:

  • Anticancer Applications : Clinical trials are ongoing to assess the efficacy of isophthalamide derivatives in treating various cancers, focusing on their ability to selectively target tumor cells while sparing healthy tissue .
  • Infectious Diseases : The inhibitory effects on FPPS suggest potential applications in treating parasitic infections, particularly those caused by Trypanosomatidae .

Q & A

Q. How should researchers address contradictory data in bis-aryl amide studies (e.g., bioactivity vs. cytotoxicity)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to validate results. Statistical tools (e.g., Grubbs’ test) identify outliers .

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